4-Bromo-2-fluoro-6-nitropyridine
CAS No.:
Cat. No.: VC17637628
Molecular Formula: C5H2BrFN2O2
Molecular Weight: 220.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2BrFN2O2 |
|---|---|
| Molecular Weight | 220.98 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-6-nitropyridine |
| Standard InChI | InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |
| Standard InChI Key | AFVCHNACDIPFNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1[N+](=O)[O-])F)Br |
Introduction
Chemical Identity and Structural Characteristics
Structural Features
The pyridine ring’s electron-deficient nature is further accentuated by the electron-withdrawing nitro (-NO₂) and halogen (Br, F) groups. These substituents influence the compound’s reactivity, solubility, and stability. For instance:
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The nitro group at position 6 enhances electrophilic substitution resistance but facilitates nucleophilic attacks at meta positions.
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Bromine at position 4 introduces steric bulk and potential sites for cross-coupling reactions (e.g., Suzuki-Miyaura).
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Fluorine at position 2 contributes to metabolic stability and lipophilicity, traits valuable in pharmaceutical applications .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 4-bromo-2-fluoro-6-nitropyridine is documented, analogous pathways from patents and pyridine chemistry suggest feasible approaches:
Nitration and Halogenation Sequence
A patent detailing the synthesis of 2-fluoro-4-bromotoluene (CN1157812A) provides a template :
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Nitration: Introduce a nitro group to a fluoropyridine precursor under controlled conditions (e.g., mixed acid at 0–5°C).
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Bromination: Utilize cuprous bromide (CuBr) in a diazotization reaction to install bromine selectively.
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Fluorination: Employ anhydrous hydrogen fluoride (HF) for late-stage fluorination, ensuring minimal side reactions.
This method emphasizes temperature control (e.g., -5°C for diazotization) and stoichiometric precision to achieve high yields .
Direct Functionalization
Alternative routes may involve:
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Electrophilic aromatic substitution on pre-fluorinated pyridines.
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Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce bromine post-nitration .
Industrial Scalability
Key challenges in large-scale production include:
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Safety: Handling HF and bromine requires specialized equipment (e.g., corrosion-resistant reactors).
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Purification: Chromatography or fractional distillation is necessary due to the compound’s high density (~1.9 g/cm³, inferred from analogs) .
Physicochemical Properties
Physical State and Stability
4-Bromo-2-fluoro-6-nitropyridine is predicted to exist as a crystalline solid at room temperature, with a melting point analogous to 4-bromo-2-fluoro-6-nitroaniline (unreported but structurally similar compounds melt between 130–180°C) . The nitro group confers thermal instability, necessitating storage below 25°C.
Spectral Data
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IR Spectroscopy: Strong absorption bands at ~1,520 cm⁻¹ (N-O asymmetric stretch) and ~1,350 cm⁻¹ (C-Br stretch).
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NMR: Distinct ¹⁹F NMR shifts near -110 ppm (fluorine ortho to nitro group) and ¹H NMR aromatic signals at δ 8.5–9.0 ppm .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Nitro- and halogen-substituted pyridines are pivotal in drug discovery. For example:
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Antimicrobial Agents: Derivatives like 3-bromo-5-fluoro-4-nitropyridine exhibit MIC values of 4–64 μg/mL against Mycobacterium tuberculosis.
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Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets in cancer targets.
Agrochemicals
The compound’s electron-deficient ring facilitates herbicidal and fungicidal activity, particularly in inhibiting photosynthesis or ergosterol biosynthesis.
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